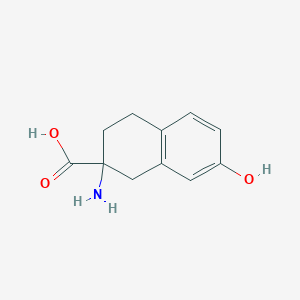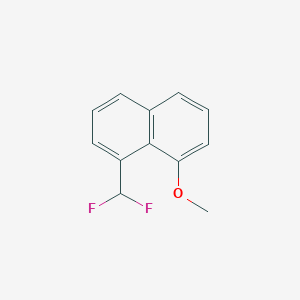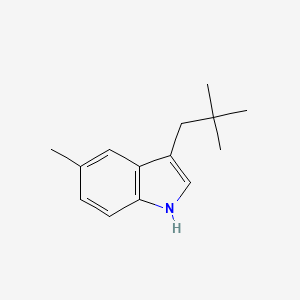
5-Methyl-3-neopentyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-neopentyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 5-Methyl-3-neopentyl-1H-indole, can be achieved through various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids .
Industrial Production Methods: Industrial production of indole derivatives often involves the use of continuous flow reactors, which allow for precise control of reaction conditions and improved yields. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-neopentyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles and other related compounds.
Reduction: Reduction reactions can convert indole derivatives into indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, which have significant biological and pharmaceutical applications .
Scientific Research Applications
Chemistry: 5-Methyl-3-neopentyl-1H-indole is used as a building block in the synthesis of more complex molecules. Its derivatives are often employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: Indole derivatives, including this compound, have shown potential as anticancer, antimicrobial, and antiviral agents. They are also investigated for their roles in modulating biological pathways and as potential therapeutic agents for various diseases .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. They also find applications in the development of materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Methyl-3-neopentyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, they can inhibit the activity of certain kinases, which play a role in cell signaling and cancer progression .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: An oxidized derivative of indole with various biological activities.
Uniqueness: 5-Methyl-3-neopentyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its neopentyl group provides steric hindrance, affecting its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)-5-methyl-1H-indole |
InChI |
InChI=1S/C14H19N/c1-10-5-6-13-12(7-10)11(9-15-13)8-14(2,3)4/h5-7,9,15H,8H2,1-4H3 |
InChI Key |
QXWDWSLRFIZYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


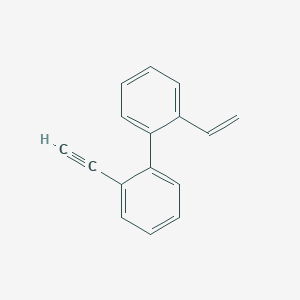

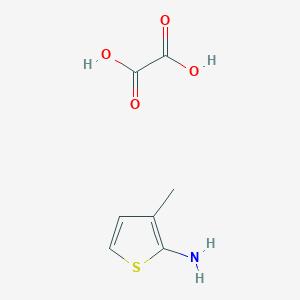
![2-Amino-7,8-dihydro-1H-cyclopenta[g]quinazolin-4(6H)-one](/img/structure/B11896345.png)
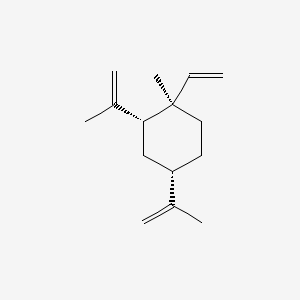


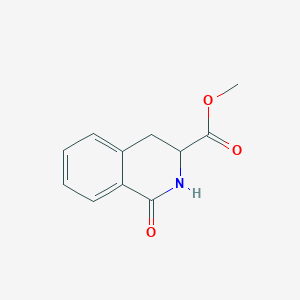
![1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)

